molecular formula C13H22N6O2 B1396378 Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1306738-63-5

Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B1396378
M. Wt: 294.35 g/mol
InChI Key: UCMVCJNBDFDXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that similar compounds, such as “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate”, have been synthesized and characterized2.



Synthesis Analysis

The synthesis of similar compounds involves the use of N-Boc piperazine derivatives2. However, the specific synthesis process for “Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate” is not explicitly mentioned in the literature. However, similar compounds have been analyzed using techniques like FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies2.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate”. However, similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate” are not readily available in the literature.


Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate, along with its derivatives, has been extensively studied for its synthesis and characterization. For instance, Kulkarni et al. (2016) synthesized and characterized a hydrazide derivative, which was found to have moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016). Similarly, Sanjeevarayappa et al. (2015) synthesized a related compound and found it exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Crystal Structure Analysis

The crystal structure of various derivatives of tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate has been a subject of research. Gumireddy et al. (2021) prepared a sterically congested piperazine derivative and explored its novel chemistry (Gumireddy et al., 2021). Mamat et al. (2012) reported on the crystal and molecular structure of a related compound, highlighting its typical bond lengths and angles (Mamat et al., 2012).

Potential in Anticorrosive Applications

An interesting application area for derivatives of this compound is in anticorrosive agents. Praveen et al. (2021) investigated the anticorrosive behavior of a novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. They found it to be effective with an inhibition efficiency of 91.5% at certain concentrations (Praveen et al., 2021).

Biochemical Applications

This compound and its derivatives have been studied for their biochemical applications as well. McDermott et al. (2008) described the use of a derivative in a sparteine-mediated asymmetric deprotonation, a method employed in the synthesis of molecules of medicinal interest (McDermott et al., 2008).

Potential in Medicinal Chemistry

Though information related to drug use, dosage, and side effects is excluded as per request, it's worth noting that research into these compounds often intersects with the field of medicinal chemistry. For example, studies by Lanfumey et al. (1993) and others have explored the antagonist properties of related piperazine compounds in biochemical contexts (Lanfumey et al., 1993).

Safety And Hazards

The safety and hazards associated with “Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate” are not explicitly mentioned in the literature. However, it’s always recommended to handle chemical compounds with care, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding contact with skin, eyes, or clothing3.


Future Directions

The future directions for research on “Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate” are not explicitly mentioned in the literature. However, similar compounds have shown a wide spectrum of biological activities, suggesting potential applications in the field of drug discovery2.


properties

IUPAC Name

tert-butyl 4-(2-hydrazinylpyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O2/c1-13(2,3)21-12(20)19-8-6-18(7-9-19)10-4-5-15-11(16-10)17-14/h4-5H,6-9,14H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMVCJNBDFDXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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